
2,6-Dichloro-4-methylnicotinic acid
Overview
Description
2,6-Dichloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield the desired acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with modifications to suit industrial batch processing. The process involves careful control of reaction parameters and purification steps to achieve the desired quality and quantity of this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Reduction: Zinc and ammonia are commonly used for reductive dechlorination.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while reduction reactions can produce different reduced derivatives .
Scientific Research Applications
Synthetic Pathways and Methodologies
2,6-Dichloro-4-methylnicotinic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. The following methodologies highlight its utility:
- Synthesis of Conformationally Restricted Nicotine Analogues : The compound has been utilized in synthetic routes leading to nicotine analogs that exhibit altered pharmacological profiles. For example, it was used to synthesize a tricyclic lactam derivative, which showed high affinity for nicotinic acetylcholine receptors (nAChRs) .
- Large-Scale Preparation : Efficient methods for the large-scale synthesis of 4-methylnicotinic acid have been developed using 2,6-dichloro-4-methylnicotinonitrile as a starting material. This process involves reductive dechlorination followed by hydrolysis, making it suitable for research laboratories and fine chemical suppliers .
Pharmacological Applications
The compound's derivatives have shown potential in various pharmacological contexts:
- Nicotine Vaccines : Research indicates that derivatives of this compound are involved in the development of nicotine vaccines aimed at treating nicotine addiction. These vaccines utilize conformationally restricted analogs to elicit an immune response against nicotine .
- Potassium Channel Modulators : The compound has been explored as a precursor for designing safer alternatives to existing potassium channel-opening drugs, such as flupirtine and retigabine. These alternatives aim to minimize drug-induced liver injury while maintaining therapeutic efficacy .
Case Studies
Several studies illustrate the compound's applications:
Chemical Properties and Safety
The chemical properties of this compound are essential for its handling and application:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichloro-4-methylnicotinate
- Ethyl 2,6-dichloro-4-methylnicotinate
- 2,6-Dichloro-4-methylpyridine
- 2,6-Dichloro-4-methylnicotinaldehyde
Uniqueness
2,6-Dichloro-4-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2,6-Dichloro-4-methylnicotinic acid (DCMNA) is a derivative of nicotinic acid characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including pharmacology and agrochemistry.
- Molecular Formula : CHClNO
- Appearance : Crystalline powder
- Toxicity : Causes skin and eye irritation (H315, H319) .
DCMNA exhibits its biological activity through interactions with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been shown to act as both an inhibitor and an activator of certain enzymes, influencing various biochemical pathways .
Interaction with nAChRs
Research indicates that DCMNA has a high binding affinity for α4β2 nAChRs (K = 12.2 μM) and a moderate affinity for α7 nAChRs (K > 100 μM). Notably, modifications such as N-quaternization can enhance selectivity towards receptors mediating nicotine-induced dopamine release .
In Vitro Studies
- Nicotinic Receptor Binding : DCMNA was evaluated for its ability to bind to nAChRs. Inhibition studies revealed significant interactions with both α4β2 and α7 subtypes, suggesting potential roles in modulating neurotransmitter release .
- Pharmacodynamics : Preliminary studies suggest that DCMNA may influence metabolic pathways through its interaction with specific enzymes. The compound's effects on enzyme activity are under investigation to elucidate its pharmacological potential .
- Cellular Assays : DCMNA has been tested in various cellular models to assess its impact on cell proliferation and apoptosis. These studies are crucial for understanding its therapeutic applications .
Study on Neurotransmitter Release
In a study conducted by Crooks et al., DCMNA was found to significantly enhance dopamine release in striatal neurons via nAChR activation. The IC values ranged from 30 to 310 nM, highlighting its potential as a neuroactive agent .
Anti-inflammatory Potential
Recent research has explored DCMNA's anti-inflammatory properties. In vitro assays demonstrated that DCMNA could suppress pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .
Agrochemical Uses
DCMNA is also being investigated for its applications in agrochemistry as a potential herbicide or pesticide due to its unique chemical structure and biological activity .
Pharmaceutical Development
The compound's interaction with nAChRs positions it as a candidate for developing new therapies targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Ongoing research aims to refine its pharmacokinetic profile and therapeutic efficacy .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNTWMXACGOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350247 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-90-7 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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